molecular formula C16H9BrF6N6O B1680097 Endovion CAS No. 265646-85-3

Endovion

カタログ番号: B1680097
CAS番号: 265646-85-3
分子量: 495.18 g/mol
InChIキー: OQRAKHDEGGGWQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Endovion plays a significant role in biochemical reactions by interacting with various biomolecules. It acts as an inhibitor for chloride channels, including the VRAC and ANO1 . The nature of these interactions involves the blocking of these channels, thereby influencing the transport of chloride ions across the cell membrane .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to reduce TNFα-induced cell apoptosis and increase the level of p53 protein as well as downstream signals such as p21 Waf1/Cip1, Bax, Noxa, and MDM2 . Furthermore, this compound has been shown to inhibit the proliferation of certain cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with chloride ion channels. By blocking these channels, this compound disrupts the normal flow of chloride ions, which can influence various cellular processes, including cell division, cell migration, and the formation of new blood vessels (angiogenesis) .

Temporal Effects in Laboratory Settings

It is known that this compound can reduce the maximal taurine rate constant by more than 90% compared with untreated control cells .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently not well-defined. Given its role as a chloride channel inhibitor, it is likely to interact with enzymes or cofactors involved in ion transport processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role as a chloride channel inhibitor. It is likely to be distributed wherever these channels are present, influencing its localization or accumulation .

準備方法

合成経路と反応条件: NS-3728の合成には、4-ブロモ-2-(1H-テトラゾール-5-イル)アニリンと3,5-ビス(トリフルオロメチル)フェニルイソシアネートの反応が含まれます。 この反応は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で、制御された温度条件下で行われます .

工業生産方法: NS-3728の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い純度と収量を確保するための厳格な品質管理対策が含まれています。 この化合物は通常、高性能液体クロマトグラフィー(HPLC)を使用して精製され、99%を超える純度が得られます .

化学反応の分析

生物活性

Endovion, also known as SCO-101, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. Recent studies have highlighted its role as an inhibitor of splicing regulatory kinase 1 (SRPK1) and its implications in various cancer types, including castration-resistant prostate cancer (CRPC) and pancreatic cancer. This article delves into the biological activity of this compound, presenting data from clinical trials, case studies, and relevant research findings.

This compound has been identified as an SRPK1 inhibitor, which plays a crucial role in the regulation of splicing factors involved in transcription elongation. The inhibition of SRPK1 by this compound promotes transcription elongation and activates the unfolded protein response, particularly in cancer cells with cyclin-dependent kinase 12 (CDK12) inactivation. This mechanism is significant because CDK12 inactivation is associated with aggressive forms of prostate cancer that exhibit heightened MYC signaling, making these cells dependent on SRPK1 for survival .

Clinical Trials and Pharmacokinetics

This compound has undergone several clinical trials to assess its safety and efficacy. Notably, four phase 1 trials were conducted between 2001 and 2002 to evaluate its pharmacokinetic properties and adverse effects. A total of 92 healthy volunteers participated, receiving varying doses of this compound (5 mg to 200 mg). The trials reported a dose-dependent increase in unconjugated bilirubin levels as a notable adverse effect. Pharmacokinetic analysis indicated a log-linear elimination pattern with apparent oral clearances ranging from 315 to 2103 mL/h for single doses .

Summary of Phase 1 Trials

Trial NumberDose Cohorts (mg)Number of VolunteersNotable Adverse Effects
Trial 15, 25, 50, 100, 20048Increased bilirubin
Trial 210, 50, 15024Mild headache
Trial 310012Cold sensation
Trial 4VariousVariesNo significant ECG changes

Efficacy Against Cancer

Recent research has suggested that this compound may be effective as an add-on therapy in various cancers. In particular, it has shown promise against pancreatic cancer in ongoing clinical trials. The compound's ability to selectively target cancer cells with CDK12 inactivation positions it as a potential therapeutic agent for treating aggressive cancers .

Case Studies

Several case studies have documented the effects of this compound on different cancer types:

  • Prostate Cancer : A study demonstrated that prostate cancer cells with CDK12 loss are sensitized to SRPK1 inhibition by this compound. High MYC expression correlated with increased SRPK1 levels, indicating that this compound could potentially be used to target these aggressive tumors .
  • Sickle Cell Anemia : Although initially developed for sickle cell anemia, the pharmacokinetic data from early trials indicated that this compound might also have implications for oncological therapies due to its safety profile and biological activity .

特性

Key on ui mechanism of action

NS-3728 (Endovion) blocks a certain subtype of chloride ion channels important for cell division, cell migration and the formation of new blood vessels (angiogenesis).

CAS番号

265646-85-3

分子式

C16H9BrF6N6O

分子量

495.18 g/mol

IUPAC名

1-[3,5-bis(trifluoromethyl)phenyl]-3-[5-bromo-2-(2H-tetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C16H9BrF6N6O/c17-9-1-2-11(13-26-28-29-27-13)12(6-9)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29)

InChIキー

OQRAKHDEGGGWQO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

正規SMILES

C1=CC(=C(C=C1Br)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NNN=N3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NS3728;  NS 3728;  NS-3728.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Endovion
Reactant of Route 2
Reactant of Route 2
Endovion
Reactant of Route 3
Reactant of Route 3
Endovion
Reactant of Route 4
Reactant of Route 4
Endovion
Reactant of Route 5
Reactant of Route 5
Endovion
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Endovion

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。